molecular formula C10H8BrN B167286 4-Bromo-1-naphthylamine CAS No. 2298-07-9

4-Bromo-1-naphthylamine

Cat. No. B167286
CAS RN: 2298-07-9
M. Wt: 222.08 g/mol
InChI Key: LIUKLAQDPKYBCP-UHFFFAOYSA-N
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Description

4-Bromo-1-naphthylamine is a chemical compound with the molecular formula C10H8BrN . It has an average mass of 222.081 Da and a mono-isotopic mass of 220.984009 Da . It is also known by other names such as 1-Amino-4-bromonaphthalene and 4-bromonaphthalen-1-amine .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-naphthylamine consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings, with a bromine atom and an amine group attached . The InChI representation of its structure is InChI=1S/C10H8BrN/c11-9-5-6-10 (12)8-4-2-1-3-7 (8)9/h1-6H,12H2 .


Physical And Chemical Properties Analysis

4-Bromo-1-naphthylamine has a density of 1.6±0.1 g/cm3, a boiling point of 338.4±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 58.2±3.0 kJ/mol, and it has a flash point of 158.5±20.9 °C . The compound has a molar refractivity of 56.0±0.3 cm3, and its molar volume is 142.0±3.0 cm3 .

Scientific Research Applications

Cu(I)-Catalyzed Synthesis of 1-Naphthylamines

The synthesis of functional group substituted 1-naphthylamines, particularly N-methylated variants, is crucial for various chemical and biological processes. An efficient method to synthesize these compounds involves Cu(I)-catalyzed benzannulation of terminal alkynes, 2-bromoaryl ketones, and amides, resulting in 82 functionalized 1-naphthylamines with yields up to 95%. The synthesized compounds demonstrate intriguing photophysical properties like tunable and polarity-sensitive fluorescence emission, making them useful for imaging lipid droplets and monitoring cellular growth in biological systems. This method's advantages, including mild conditions and scalability, make it potentially applicable in diverse fields such as chemistry, biology, and materials science (Su et al., 2019).

Pincer Ruthenium Catalysts from Naphthylamine Derivatives

The reaction of 1-naphthylamine with ethyl benzoylacetate and subsequent chemical transformations result in 4-phenylbenzo[h]quinolin-2(1H)-one. Further chemical modifications lead to the formation of pincer complexes of RuCl with 4-functionalized 2-aminomethylbenzo[h]quinoline derivatives. These complexes are synthesized via reactions involving RuCl2(PPh3)3, a diphosphine, the HCl salt of the aminomethylbenzo[h]quinoline derivative, and NEt3. These ruthenium complexes might be utilized in catalytic applications, including ketone reduction (Facchetti et al., 2016).

Analytical Applications:

Oscillating Chemical Reaction for Naphthylamine Determination

A rapid analytical method utilizes the perturbation of the Belousov-Zhabotinskii oscillating chemical system by different amounts of 1-naphthylamine. The changes in oscillating period and amplitude are linearly proportional to the logarithm of the 1-naphthylamine concentration, making it a precise method for determining 1-naphthylamine in various solutions. The method showcases a lower detection limit and offers a detailed investigation of the influence of injection point, temperature, and reactant variables on the oscillating system, providing a robust analytical tool for determining 1-naphthylamine (Gao et al., 2007).

Safety And Hazards

When handling 4-Bromo-1-naphthylamine, it’s important to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas . It’s also recommended to ensure adequate ventilation and to avoid contact with skin and eyes .

properties

IUPAC Name

4-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8BrN/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUKLAQDPKYBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177524
Record name 4-Bromo-1-naphthylamine
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Molecular Weight

222.08 g/mol
Source PubChem
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Product Name

4-Bromo-1-naphthylamine

CAS RN

2298-07-9
Record name 1-Amino-4-bromonaphthalene
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Record name 4-Bromo-1-naphthylamine
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Record name 4-Bromo-1-naphthylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 1-amino-4-bromonaphthalene be used to modify the properties of explosives?

A1: Yes, research indicates that 1-amino-4-bromonaphthalene can form cocrystals with certain explosives, leading to altered properties. For example, a 1:1 cocrystal of 1-amino-4-bromonaphthalene and trinitrotoluene (TNT) was found to exhibit reduced impact sensitivity compared to pure TNT. [] This change is attributed to the intermolecular interactions within the cocrystal structure, particularly hydrogen bonding (amino-nitro), halogen bonding, and π-π stacking between the two molecules. [] These interactions influence the crystal packing, potentially hindering the molecular motions that lead to detonation upon impact. [] This highlights the potential of using cocrystallization with 1-amino-4-bromonaphthalene as a strategy to modify the sensitivity and other properties of energetic materials.

Q2: What is the role of 1-amino-4-bromonaphthalene in synthesizing gem-difluorinated alcohols?

A2: While the provided abstract doesn't offer a detailed mechanism, it indicates that 1-amino-4-bromonaphthalene is a starting material in synthesizing novel gem-difluorinated alcohols. [] This synthesis likely involves the reaction of a heterocyclic difluoromethyl anion with an aldehyde derived from 1-amino-4-bromonaphthalene, facilitated by tetrakis(dimethylamino)ethylene (TDAE). [] The specific reaction pathway and the properties of the resulting gem-difluorinated alcohols would require further investigation beyond the provided abstract.

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